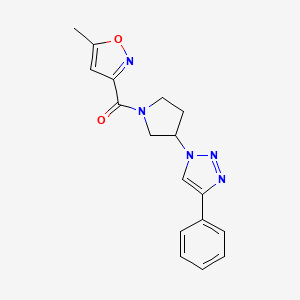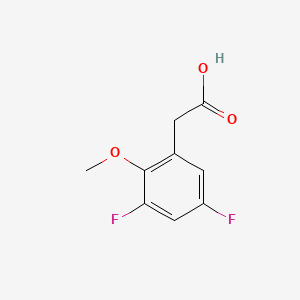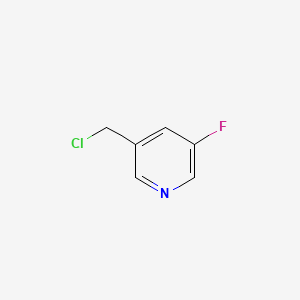
N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and carboxamide groups, as well as the methylthio group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding (from the carboxamide group) and dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The indole ring, being aromatic, might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Application in Heterocyclic Compound Development
The chemical compound N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide serves as a foundational structure in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry due to their diverse biological activities. For instance, Kumar et al. (2013) demonstrated an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which are crucial for developing compounds with potential pharmacological applications. The process involved a chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, highlighting the versatility of the indole-carboxamide structure in synthesizing complex heterocycles (Kumar, Parameshwarappa, & Ila, 2013).
Role in Allosteric Modulation of CB1 Receptor
Research into the allosteric modulation of the cannabinoid type 1 receptor (CB1) has identified indole-2-carboxamides as key structures. Khurana et al. (2014) discovered that modifications to the chemical functionalities of indole-2-carboxamides, including the compound , could significantly impact their ability to modulate the CB1 receptor. These modifications affect the binding affinity and cooperativity, demonstrating the potential of such compounds in developing new therapeutic agents targeting the CB1 receptor (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Applications in Antimicrobial Activity Research
The synthesis and evaluation of indole derivatives for their antimicrobial activities have been a significant area of research. Behbehani, Ibrahim, Makhseed, & Mahmoud (2011) utilized 2-arylhydrazononitriles, closely related to this compound, for preparing a variety of heterocyclic compounds. Some of these compounds demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as yeast, showcasing the potential of indole-carboxamide derivatives in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, and potential applications. It might also be interesting to investigate its interactions with various biological targets, which could lead to the development of new drugs or therapeutic agents .
Propiedades
IUPAC Name |
N-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-24-16-9-5-4-8-15(16)21-17(22)11-20-18(23)13-10-19-14-7-3-2-6-12(13)14/h2-10,19H,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWPLYBQIFSWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)

![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)
![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2665579.png)

![4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2665585.png)
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2665586.png)
![1-(4-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2665588.png)



